2-(2-NAPHTHYLOXY)-N'~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthyloxy group, a nitrofuryl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-naphthyloxy)acetohydrazide. The final step involves the condensation of 2-(2-naphthyloxy)acetohydrazide with 5-nitro-2-furaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes involved in microbial metabolism, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]HYDRAZINE
- **2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]THIOSEMICARBAZONE
Uniqueness
Compared to similar compounds, 2-(2-NAPHTHYLOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthyloxy and nitrofuryl groups contribute to its antimicrobial properties, while the acetohydrazide moiety enhances its potential as a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(13-26-17-8-7-14-4-1-2-5-15(14)12-17)21-20-11-3-6-16-9-10-19(27-16)22(24)25/h1-12H,13H2,(H,21,23)/b6-3+,20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSYFCGCPXNPX-QNHQYDMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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